Firefly luciferase-IN-1

Luciferase inhibition Reporter gene assays High-throughput screening

Firefly luciferase-IN-1 is a potent (IC50 0.25 nM), reversible, and highly specific firefly luciferase inhibitor, ideal as a positive control inhibitor in counter-screens to eliminate false-positive hits in luciferase reporter gene assays. It outperforms generic luciferase inhibitors in potency and scaffold specificity, ensuring reproducible and sensitive assay outcomes. Suitable for quality control of commercial assay kits.

Molecular Formula C15H14N2S
Molecular Weight 254.4 g/mol
CAS No. 10205-56-8
Cat. No. B154489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFirefly luciferase-IN-1
CAS10205-56-8
Molecular FormulaC15H14N2S
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C15H14N2S/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18-15/h3-10H,1-2H3
InChIKeyHYKGLCSXVAAXNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Firefly luciferase-IN-1 (CAS 10205-56-8): A Benchmark Small-Molecule Inhibitor for Luciferase Reporter Assay Validation


Firefly luciferase-IN-1 (CAS 10205-56-8) is a small-molecule inhibitor belonging to the benzothiazole class, chemically defined as 4-(1,3-benzothiazol-2-yl)-N,N-dimethylaniline . It functions as a potent inhibitor of firefly luciferase (FLuc), an ATP-dependent bioluminescent reporter enzyme widely employed in high-throughput screening (HTS) and cell-based gene expression assays [1]. This compound is primarily utilized as a counter-screen tool to identify and mitigate false-positive hits arising from direct enzyme inhibition, thereby ensuring the fidelity of luciferase-based experimental systems [1].

Why Firefly luciferase-IN-1 Cannot Be Substituted by Generic Luciferase Inhibitors: Structural and Mechanistic Specificity


Substitution of Firefly luciferase-IN-1 with alternative luciferase inhibitors is scientifically untenable due to substantial variance in inhibitory potency, mechanism of action, and chemical scaffold specificity. As demonstrated by large-scale quantitative HTS, the frequency of potent FLuc inhibition (IC50 < 10 µM) varies significantly across different luciferase formulations and inhibitor chemotypes, with only 0.1% of a 198,899-compound library inhibiting Ultra-Glo luciferase compared to 0.9% inhibiting wild-type Photinus pyralis luciferase [1]. Furthermore, the reported IC50 values for distinct FLuc inhibitors span over four orders of magnitude—from sub-nanomolar (e.g., 0.25 nM for Firefly luciferase-IN-1) to low micromolar—highlighting that compounds cannot be interchanged without compromising assay sensitivity and reproducibility .

Quantitative Differentiation of Firefly luciferase-IN-1: Evidence-Based Comparator Analysis


Ultra-Potent Inhibition of Firefly Luciferase (FLuc) Compared to Fluc-IN-1

Firefly luciferase-IN-1 demonstrates a significantly higher inhibitory potency against FLuc compared to the closely related inhibitor Fluc-IN-1. Firefly luciferase-IN-1 exhibits an IC50 of 0.25 nM , whereas Fluc-IN-1 shows an IC50 of 25 nM . This represents a 100-fold increase in potency for Firefly luciferase-IN-1. Both values were determined in in vitro enzymatic assays against firefly luciferase.

Luciferase inhibition Reporter gene assays High-throughput screening

Potency Superiority over PTC124 (Ataluren) and PTC124-AMP in Cell-Free Assays

Firefly luciferase-IN-1 is significantly more potent than PTC124 (Ataluren) in cell-free enzymatic inhibition assays. Firefly luciferase-IN-1 has an IC50 of 0.25 nM . In contrast, PTC124 exhibits an estimated KI of approximately 10 nM against FLuc [1]. Its active metabolite, PTC124-AMP, acts as a high-affinity multisubstrate adduct inhibitor (MAI) with a KD of 120 pM [2]. However, PTC124-AMP is a metabolic product formed only in the presence of ATP and the enzyme, whereas Firefly luciferase-IN-1 acts directly as a pre-formed small-molecule inhibitor, offering immediate and predictable inhibition kinetics.

Luciferase inhibition Mechanism of action Drug discovery

Defined Chemical Scaffold Differentiated from D-Luciferin and Competitive Inhibitors

Firefly luciferase-IN-1 belongs to a distinct chemical scaffold class (2-benzylidene tetrahydronaphthone derivative) , setting it apart from other luciferase inhibitors such as D-luciferin analogs or substituted N-pyridin-2-ylbenzamides. In contrast, competitive inhibitors like compound 6 (a substituted N-pyridin-2-ylbenzamide) achieve an IC50 of 0.069 µM (69 nM) and act by directly competing with D-luciferin at the substrate binding site [1]. Firefly luciferase-IN-1, with its IC50 of 0.25 nM, is not a D-luciferin analog and exhibits a distinct inhibition profile, making it a valuable orthogonal tool for confirming the mechanism of luciferase inhibition.

Chemical scaffold Mechanism of action Luciferase inhibition

Reversible Inhibition Profile in Contrast to Irreversible Inhibitors

Firefly luciferase-IN-1 is characterized as a reversible inhibitor of firefly luciferase . This stands in contrast to irreversible inhibitors, which covalently modify the enzyme and permanently abolish activity. The reversible nature allows for controlled, dose-dependent modulation of luciferase activity, which is essential for counter-screens where the goal is to identify and characterize false-positive hits without permanently inactivating the detection system. This property ensures that the inhibitor can be washed out, allowing for recovery of luciferase activity if needed for downstream applications.

Reversible inhibition Luciferase assay Counter-screen

Optimal Research and Industrial Application Scenarios for Firefly luciferase-IN-1


High-Throughput Screening (HTS) Counter-Screen for False-Positive Triaging

Firefly luciferase-IN-1 is ideally suited as a positive control inhibitor in counter-screens designed to identify false-positive hits in luciferase reporter gene assays. Its ultra-potent IC50 of 0.25 nM allows for robust signal suppression at low concentrations, enabling efficient triaging of primary screening hits that may be acting through direct luciferase inhibition rather than the intended biological target. This is critical given that up to 95% of active compounds in primary screens can be false positives due to assay interference [1].

Luciferase Reporter Gene Assay Validation and Optimization

This compound serves as a benchmark inhibitor for validating and optimizing luciferase-based assay systems, including those utilizing commercial reagents like Steady-Glo or Bright-Glo. Its reversible inhibition profile allows for controlled, dose-dependent reduction of luminescent signal, facilitating the establishment of assay sensitivity windows, determination of Z'-factor, and optimization of cell lysis and detection protocols. Its defined potency enables accurate quantification of assay robustness.

Mechanistic Studies of Luciferase Inhibition and Assay Interference

Given its distinct 2-benzylidene tetrahydronaphthone scaffold and reversible mechanism, Firefly luciferase-IN-1 is a valuable chemical probe for investigating the molecular basis of luciferase inhibition. It can be used in comparative studies alongside competitive inhibitors (e.g., D-luciferin analogs) and MAI-forming compounds (e.g., PTC124) to delineate different modes of enzyme interference [1]. This is essential for developing computational models to predict luciferase inhibition and for designing screening libraries with reduced false-positive liability.

Quality Control and Lot Release Testing for Luciferase-Based Assay Kits

In an industrial or manufacturing setting, Firefly luciferase-IN-1 can be employed as a reference standard for quality control and lot release testing of luciferase-based assay kits and reagents. Its well-characterized potency and reversible nature make it an ideal tool to verify enzyme activity, assess reagent stability, and ensure lot-to-lot consistency of luciferase preparations used in commercial and research products .

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